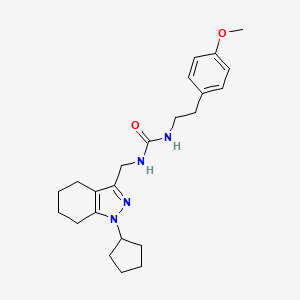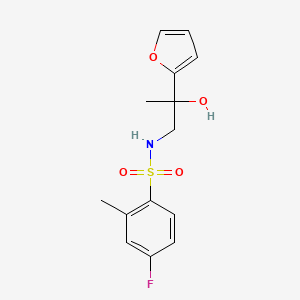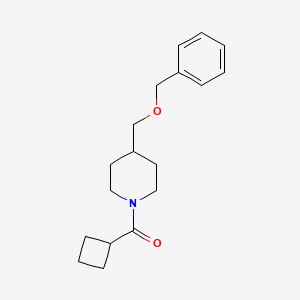
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-fluorophenyl)-3,5-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-fluorophenyl)-3,5-dimethoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as "Compound X" and has shown promising results in various research studies.
Mechanism of Action
The mechanism of action of Compound X is not fully understood. However, it is believed that the compound acts by inhibiting certain enzymes and proteins that are involved in the progression of various diseases. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to inhibit the aggregation of amyloid beta, which is a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to inhibit the aggregation of amyloid beta, which is a hallmark of Alzheimer's disease. The compound has also been shown to have anti-inflammatory and analgesic properties.
Advantages and Limitations for Lab Experiments
Compound X has several advantages for lab experiments. It is easy to synthesize and can be obtained in a pure form using column chromatography. The compound has also shown promising results in various research studies, making it a subject of interest in the scientific community. However, there are also limitations to using Compound X in lab experiments. The compound is relatively new, and its mechanism of action is not fully understood. It is also expensive to synthesize, which can limit its use in large-scale experiments.
Future Directions
There are several future directions for research on Compound X. One direction is to further study the mechanism of action of the compound. Understanding how the compound works can help in the development of more effective therapies. Another direction is to study the potential therapeutic applications of Compound X in other diseases, such as multiple sclerosis and Huntington's disease. Additionally, research can be conducted to optimize the synthesis method of Compound X, making it more cost-effective and efficient for large-scale experiments.
Conclusion:
Compound X is a chemical compound that has shown promising results in various research studies. The compound has potential therapeutic applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. It has also been shown to have anti-inflammatory and analgesic properties. While there are limitations to using Compound X in lab experiments, the compound's potential has made it a subject of interest in the scientific community. Further research is needed to fully understand the mechanism of action of the compound and to explore its potential therapeutic applications in other diseases.
Synthesis Methods
Compound X can be synthesized through a multi-step process that involves the reaction of various reagents. The synthesis method involves the reaction of 4-fluoroaniline with 2,3-dihydrothiophene-1,1-dioxide, followed by the reaction with 3,5-dimethoxybenzoyl chloride. The final product is purified using column chromatography to obtain a pure form of Compound X.
Scientific Research Applications
Compound X has been extensively studied in various research studies due to its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been studied for its anti-inflammatory and analgesic properties. The potential therapeutic applications of Compound X have made it a subject of interest in the scientific community.
properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO5S/c1-25-17-9-13(10-18(11-17)26-2)19(22)21(15-5-3-14(20)4-6-15)16-7-8-27(23,24)12-16/h3-11,16H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXQURLBNOWPSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-fluorophenyl)-3,5-dimethoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[4-bromo-2-methoxy-6-[(4-methoxyphenyl)iminomethyl]phenoxy]acetate](/img/structure/B2481392.png)
![(4As,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine-6-carboxylic acid;hydrochloride](/img/structure/B2481393.png)
![[2-(2,2-Difluoroethyl)-5-iodopyrazol-3-yl]methanamine](/img/structure/B2481397.png)




![1-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B2481407.png)

![6-Benzyl-2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2481409.png)


![(E)-N-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N'-hydroxymethanimidamide](/img/structure/B2481414.png)
![N'-{(E)-[4-(1H-imidazol-1-yl)phenyl]methylidene}-2-thiophenecarbohydrazide](/img/structure/B2481415.png)